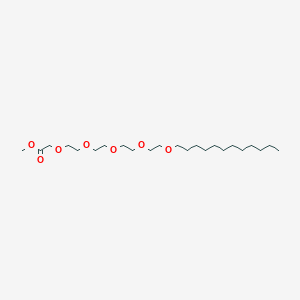
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate is a complex organic compound belonging to the class of polyether esters. It is characterized by its long chain structure with multiple ether linkages, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate typically involves the esterification of 3,6,9,12,15-pentaoxaheptacosan-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular processes. Its ester group can undergo hydrolysis, releasing active metabolites that exert specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
Uniqueness
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate stands out due to its specific ester linkage, which imparts unique chemical and physical properties. Its long polyether chain provides flexibility and solubility characteristics that are advantageous in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
109460-73-3 |
|---|---|
Molekularformel |
C23H46O7 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
methyl 2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H46O7/c1-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
ZRKMVZOGHHSISI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


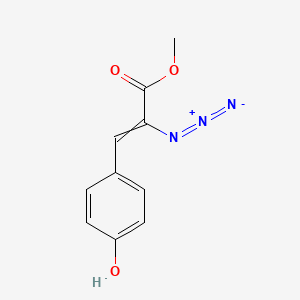
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
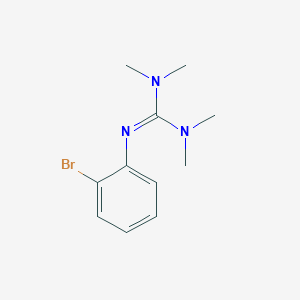
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
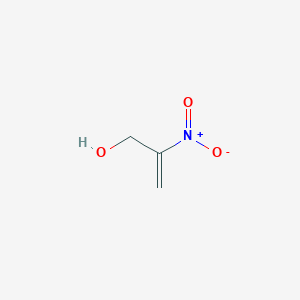
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
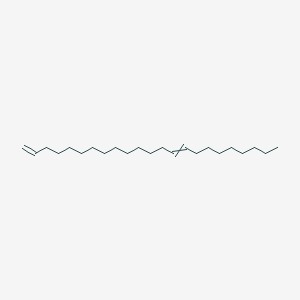
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
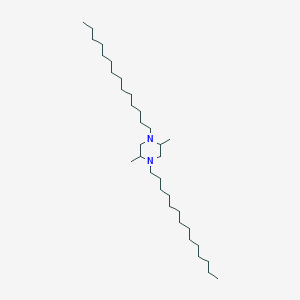
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
